molecular formula C8H5ClN2 B1603867 5-Chloroquinazoline CAS No. 7556-90-3

5-Chloroquinazoline

Cat. No.: B1603867
CAS No.: 7556-90-3
M. Wt: 164.59 g/mol
InChI Key: BUYNQWWHXMVWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinazoline: is an organic compound belonging to the quinazoline family, characterized by a chlorine atom substitution at the fifth position of the quinazoline ring. Quinazolines are heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

5-Chloroquinazoline, a derivative of quinazoline, is known to have antitumor properties . The primary targets of this compound are cancer cells, specifically those found in bladder cancer . It has been observed that quinazoline derivatives, such as this compound, have antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells .

Mode of Action

The mode of action of this compound involves its interaction with specific molecular pathways within the target cells . It is suggested that this compound acts by binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption leads to the inhibition of specific cellular processes, which is crucial for its antitumor activity .

Biochemical Pathways

This compound affects the downstream signaling pathways of receptor tyrosine kinases (RTKs), which are closely related to the occurrence of tumors . These pathways can induce several oncogenic effects, including enhancing cell proliferation, aberrant differentiation, malignant transformation, and migration in solid tumor cells . By inhibiting the activity of the receptors, this compound can block these downstream signaling pathways of growth factors, effectively inhibiting the growth of tumors .

Pharmacokinetics

For instance, chloroquine, a related compound, is known to have a large volume of distribution (200 to 800 L/kg) and a terminal elimination half-life of 1 to 2 months . It is also known that chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver

Result of Action

The primary result of this compound’s action is its antiproliferative effect on cancer cells . By disrupting the catalytic activity of certain enzymes within these cells, this compound inhibits specific cellular processes, leading to a decrease in tumor growth .

Biochemical Analysis

Biochemical Properties

5-Chloroquinazoline, like other quinazoline derivatives, is believed to interact with various enzymes, proteins, and other biomoleculesQuinazoline derivatives have been shown to inhibit certain enzymes, disrupt catalytic activity , and exhibit a broad spectrum of biological activities .

Cellular Effects

The cellular effects of this compound are not well-studied. Quinazoline derivatives have been shown to affect various types of cells and cellular processes. For example, they have demonstrated anticancer properties by inhibiting cell proliferation . They also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on 4-chloroquinazolines showed that microwave-mediated N-arylation in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Short-chain fatty acids (SCFAs) are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

The distribution of pharmaceutical products is an important activity in the integrated supply-chain management of these products .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-Chloroquinazoline typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include aniline and hydrazine, with reactions typically carried out in polar solvents.

    Cross-Coupling Reactions: Reagents include organozinc compounds, palladium or nickel catalysts, and phosphine ligands.

Major Products:

    Substitution Reactions: Products include substituted quinazolines with various functional groups replacing the chlorine atom.

    Cross-Coupling Reactions: Products include polysubstituted quinazolines with diverse functional groups.

Scientific Research Applications

Chemistry: 5-Chloroquinazoline is used as a building block in the synthesis of various heterocyclic compounds. Its derivatives are valuable intermediates in organic synthesis and medicinal chemistry .

Biology and Medicine: Quinazoline derivatives, including this compound, exhibit a wide range of biological activities. They are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and functional materials. Its derivatives are explored for their applications in material sciences and drug discovery .

Comparison with Similar Compounds

Uniqueness: 5-Chloroquinazoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct position of the chlorine atom allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

5-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNQWWHXMVWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617816
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-90-3
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroquinazoline
Reactant of Route 2
5-Chloroquinazoline
Reactant of Route 3
5-Chloroquinazoline
Reactant of Route 4
5-Chloroquinazoline
Reactant of Route 5
5-Chloroquinazoline
Reactant of Route 6
5-Chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.